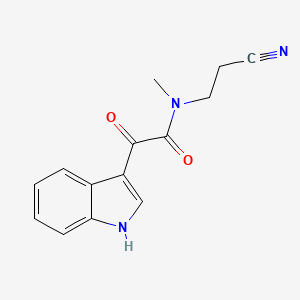
N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide typically involves the reaction of an indole derivative with a cyanoethylating agent and a methylating agent under controlled conditions. The reaction may proceed through a multi-step process involving intermediate compounds.
-
Step 1: Indole Derivative Preparation
- Starting with an indole derivative, the compound is subjected to cyanoethylation using a cyanoethylating agent such as acrylonitrile.
- Reaction conditions: Solvent (e.g., ethanol), temperature (e.g., 60-80°C), and catalyst (e.g., base like sodium hydroxide).
-
Step 2: Methylation
- The cyanoethylated indole derivative is then methylated using a methylating agent such as methyl iodide.
- Reaction conditions: Solvent (e.g., acetone), temperature (e.g., room temperature), and catalyst (e.g., potassium carbonate).
-
Step 3: Oxoacetamide Formation
- The final step involves the formation of the oxoacetamide group through a reaction with an appropriate acylating agent.
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (e.g., 0-5°C), and catalyst (e.g., triethylamine).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
- Common reagents: Potassium permanganate, hydrogen peroxide.
- Conditions: Aqueous or organic solvent, varying temperatures.
-
Reduction: : Reduction reactions can convert the compound into reduced forms or derivatives.
- Common reagents: Sodium borohydride, lithium aluminum hydride.
- Conditions: Solvent (e.g., ethanol), room temperature.
-
Substitution: : The compound can undergo substitution reactions where functional groups are replaced by other groups.
- Common reagents: Halogenating agents, nucleophiles.
- Conditions: Solvent (e.g., dichloromethane), varying temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methylacetamide: Lacks the oxo group, leading to different chemical properties.
N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-ethyl-2-oxoacetamide: Contains an ethyl group instead of a methyl group, affecting its reactivity and biological activity.
N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoethanamide: Variation in the acyl group, leading to different chemical behavior.
Uniqueness
N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
特性
IUPAC Name |
N-(2-cyanoethyl)-2-(1H-indol-3-yl)-N-methyl-2-oxoacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-17(8-4-7-15)14(19)13(18)11-9-16-12-6-3-2-5-10(11)12/h2-3,5-6,9,16H,4,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUDHUKVFZHARN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC#N)C(=O)C(=O)C1=CNC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3,5-dimethylphenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2637122.png)
![2-[3-(2,5-dimethylphenyl)-6-oxo-1,6-dihydropyridazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2637125.png)
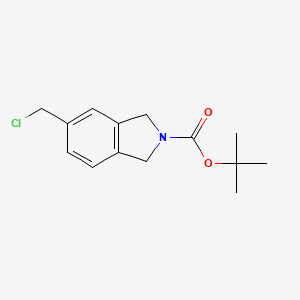

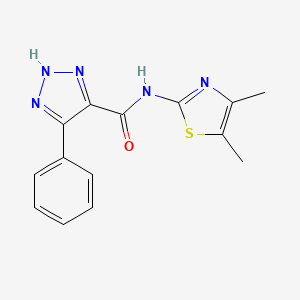
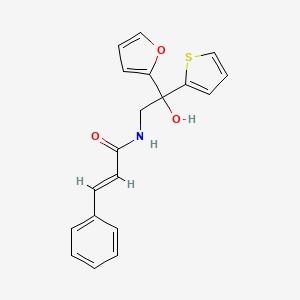


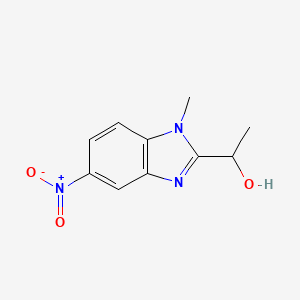
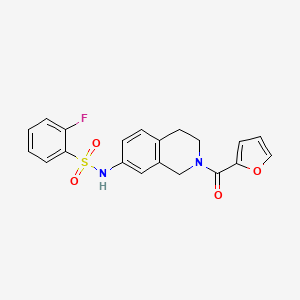
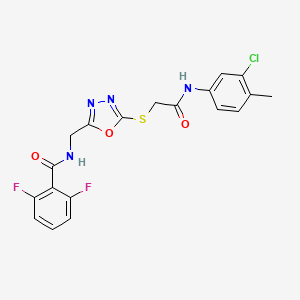

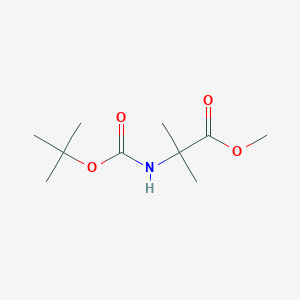
![2-[4-({[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}methyl)piperidine-1-carbonyl]indolizine](/img/structure/B2637145.png)
